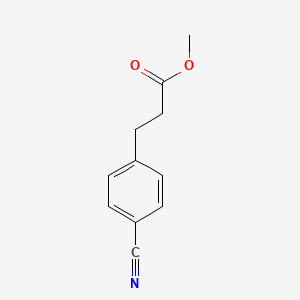

Methyl 3-(4-cyanophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-cyanophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRNCCUCPOZUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557526 | |

| Record name | Methyl 3-(4-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75567-85-0 | |

| Record name | Methyl 4-cyanobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75567-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-(4-cyanophenyl)propanoate

This guide provides an in-depth exploration of the synthesis and characterization of Methyl 3-(4-cyanophenyl)propanoate, a key intermediate in pharmaceutical and materials science research. The document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers, scientists, and professionals in drug development.

Strategic Synthesis of this compound

The molecular architecture of this compound, featuring a cyano group, an aromatic ring, and an ester functional group, makes it a valuable building block in organic synthesis. Its preparation can be approached through several strategic pathways, with the Mizoroki-Heck reaction being a notably efficient and widely adopted method.

The Mizoroki-Heck Reaction: A Preferred Synthetic Route

The Heck reaction stands out for its efficacy in forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is particularly advantageous due to its high chemoselectivity and the mild conditions under which it can be performed.[2] For the synthesis of this compound, this involves the coupling of 4-bromobenzonitrile with methyl acrylate.

The catalytic cycle of the Heck reaction is a well-established mechanism.[3] It commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by the migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the desired product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the Pd(0) catalyst, thus completing the cycle.[3]

The choice of a palladium(II) acetate (Pd(OAc)₂) precatalyst is common, as it is readily reduced in situ to the active Pd(0) species.[3] The presence of a phosphine ligand, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst.[1] The base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate like potassium carbonate (K₂CO₃), is essential for neutralizing the hydrogen halide produced during the reaction and regenerating the catalyst.[1][4]

Alternative Synthetic Approach: Esterification

An alternative pathway to this compound is through the esterification of 3-(4-cyanophenyl)propanoic acid. This two-step approach first requires the synthesis of the carboxylic acid intermediate, which can be achieved through various methods, such as the hydrolysis of a corresponding nitrile or the oxidation of a primary alcohol. Once 3-(4-cyanophenyl)propanoic acid is obtained, it can be esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents.[5] While this method is viable, the directness of the Heck reaction often makes it a more efficient choice.

Detailed Experimental Protocol for the Heck Reaction

The following protocol details the synthesis of this compound via the Heck reaction.

Materials:

-

4-bromobenzonitrile

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Diethyl ether

-

Deionized water

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-bromobenzonitrile (1.4 mmol) in ethanol (3 mL), add methyl acrylate (1.7 mmol), potassium carbonate (2.0 mmol), and the Pd(OAc)₂ catalyst.[4]

-

Heat the reaction mixture in a water bath at 80°C for 7 hours under constant stirring.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst (if heterogeneous) or proceed to work-up.[4]

-

Dilute the reaction mixture with diethyl ether (10 mL) and wash with deionized water (2 x 10 mL).[4]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural elucidation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the electronic environment of the hydrogen atoms in the molecule. The expected spectrum for this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the propanoate chain, and the methyl protons of the ester group.[6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (ortho to CN) | ~7.6 | Doublet | 2H |

| Aromatic-H (meta to CN) | ~7.3 | Doublet | 2H |

| -O-CH₃ | ~3.7 | Singlet | 3H |

| -CH₂-Ar | ~3.0 | Triplet | 2H |

| -CH₂-CO₂Me | ~2.7 | Triplet | 2H |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.[7] The spectrum of this compound would show signals for the carbonyl carbon, the aromatic carbons, the nitrile carbon, the methylene carbons, and the methyl carbon.[8]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~172 |

| Aromatic C-CN | ~145 |

| Aromatic C-H | ~129-132 |

| Aromatic C-CH₂ | ~119 |

| C≡N (Nitrile) | ~110 |

| -O-CH₃ | ~52 |

| -CH₂-Ar | ~35 |

| -CH₂-CO₂Me | ~30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound would display characteristic absorption bands for the nitrile, ester carbonyl, and aromatic C-H bonds.[10]

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~2230 | Strong, Sharp |

| C=O Stretch (Ester) | ~1735 | Strong, Sharp |

| C-O Stretch (Ester) | ~1200-1170 | Strong |

| Aromatic C-H Stretch | ~3000-3100 | Medium |

| Aliphatic C-H Stretch | ~2850-2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₁H₁₁NO₂), the molecular weight is approximately 189.21 g/mol .[11] The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 189. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 158, and the loss of the methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 130.[12]

| Ion | m/z | Identity |

| [M]⁺ | 189 | Molecular Ion |

| [M-OCH₃]⁺ | 158 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 130 | Loss of methoxycarbonyl radical |

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules. The cyano group can be readily converted to other functional groups such as amines, carboxylic acids, or amides, providing a handle for further molecular elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

In the context of drug discovery, the "methyl" group can play a significant role in modulating a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[13][14] The introduction of a methyl group can impact a compound's metabolic stability and its binding affinity to biological targets.[13] The cyanophenyl moiety is a common structural motif in various pharmaceutical agents. For instance, derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid are used in the synthesis of aromatase inhibitors and antagonists for certain receptors.[15]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Mizoroki-Heck reaction has been highlighted as an efficient synthetic route, with a detailed experimental protocol provided. The guide also outlines the key spectroscopic techniques for the thorough characterization of the compound, ensuring its structural integrity and purity. The versatility of this molecule as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and materials science.

References

-

MySkinRecipes. (n.d.). Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

Wikipedia. (2023). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-Methyl 3-cyano-3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 3-cyano-, methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-Methyl 3-cyano-3-phenylpropanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 3-cyanopropanoate. Retrieved from [Link]

-

PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

-

Hindawi. (n.d.). Efficient Synthesis and Application in Heck Reaction of Pd/Fe3O4 Magnetic Nanoparticles. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 3-cyano-, methyl ester. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (3). Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.

- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

PubMed Central. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Serbian Chemical Society. (n.d.). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

-

MDPI. (n.d.). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Retrieved from [Link]

-

ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 15. Buy 3-(4-Cyanophenyl)-2-methyl-1-propene | 97780-97-7 [smolecule.com]

An In-depth Technical Guide to Methyl 3-(4-cyanophenyl)propanoate: Synthesis, Properties, and Potential Applications

Introduction: A Novel Building Block at the Intersection of Medicinal Chemistry and Materials Science

Methyl 3-(4-cyanophenyl)propanoate is an intriguing organic molecule that, while not extensively cataloged with a dedicated CAS number in major chemical databases, holds significant potential as a versatile building block in both pharmaceutical and materials science research. Its structure, featuring a reactive methyl ester, a rigid phenyl ring, and an electron-withdrawing cyano group, offers a unique combination of functionalities for chemical modification and property tuning. The 4-substitution pattern on the benzene ring provides a linear scaffold, which can be advantageous in the design of liquid crystals or bioactive molecules that target specific protein binding pockets.

This technical guide aims to provide a comprehensive overview of this compound, leveraging data from its close structural analogs to predict its physicochemical properties, outline plausible synthetic routes, and explore its potential applications. For researchers and drug development professionals, this document will serve as a foundational resource for understanding and utilizing this promising, yet under-explored, chemical entity.

Structural Analogs and Their Core Properties

To establish a predictive baseline for the properties of this compound, it is instructive to examine its commercially available and well-characterized structural analogs. These compounds differ by the substituent at the 4-position of the phenyl ring, providing valuable insights into how this group influences the molecule's overall characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Methyl 3-(4-aminophenyl)propanoate | 35418-07-6 | C₁₀H₁₃NO₂ | 179.22 | Harmful if swallowed, causes skin and eye irritation[1]. |

| Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 | C₁₀H₁₂O₃ | 180.20 | mp: 39-41 °C, bp: 108 °C/11 mmHg. |

| Methyl 3-(4-bromophenyl)propanoate | 75567-84-9 | C₁₀H₁₁BrO₂ | 243.10 | Clear liquid, purity: 98%. |

| Methyl 3-(4-chlorophenyl)propanoate | 50561-69-8 | C₁₀H₁₁ClO₂ | 198.64 | A known chemical compound[2]. |

| Methyl 3-cyanopropanoate | 4107-62-4 | C₅H₇NO₂ | 113.11 | A related aliphatic ester[3]. |

Proposed Synthesis of this compound

A logical and efficient synthetic route to this compound can be devised from readily available starting materials. A plausible approach involves the esterification of 3-(4-cyanophenyl)propanoic acid.

Protocol: Fischer Esterification of 3-(4-cyanophenyl)propanoic Acid

This protocol describes a standard Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Materials:

-

3-(4-cyanophenyl)propanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-cyanophenyl)propanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Caption: Proposed Fischer Esterification Workflow.

Predicted Physicochemical and Spectroscopic Properties

Based on the properties of its analogs and the functional groups present, the following properties can be predicted for this compound:

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₁NO₂ | Based on chemical structure. |

| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to its bromo- and chloro-analogs. |

| Boiling Point | > 110 °C at reduced pressure | Higher than the hydroxyl analog due to increased polarity from the cyano group. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). Sparingly soluble in water. | Expected behavior for a moderately polar organic ester. |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of 7.2-7.8 ppm), two triplets for the ethylenic protons of the propanoate chain (around 2.6-3.1 ppm), and a singlet for the methyl ester protons (around 3.7 ppm).

-

¹³C NMR: The carbon NMR would display signals for the cyano carbon (around 118 ppm), the ester carbonyl carbon (around 172 ppm), the methyl ester carbon (around 52 ppm), and the aromatic and aliphatic carbons at their expected chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), a strong C=O stretch for the ester (around 1735 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Potential Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable intermediate for a range of applications.

Role in Medicinal Chemistry

The cyanophenyl moiety is a well-established pharmacophore in drug design. It can act as a hydrogen bond acceptor and participate in π-stacking interactions within protein binding sites[4]. The nitrile group can also serve as a bioisostere for other functional groups and can be metabolically stable. For instance, the cyanophenyl group is a key feature in the antifungal agent ravuconazole, where it is thought to engage in π-stacking interactions[4]. Furthermore, compounds containing a cyanophenyl group have been investigated for their potential in treating a variety of conditions, including cancer and neurological disorders[5][6][7].

The propanoate ester portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation to link the molecule to other pharmacophores or to improve its pharmacokinetic properties.

Applications in Materials Science

The rigid, linear structure imparted by the 4-substituted phenyl ring makes this molecule a candidate for the synthesis of liquid crystals and other advanced polymers. The cyano group's strong dipole moment can influence the mesomorphic properties of liquid crystalline materials. Additionally, the ester functionality can be used in polymerization reactions, such as transesterification, to incorporate this cyanophenyl-containing unit into polyester backbones, potentially leading to materials with interesting thermal and optical properties[8].

Conclusion

While this compound is not yet a widely available commercial chemical, its synthesis is straightforward from accessible precursors. The combination of a methyl ester, a 4-cyanophenyl group, and a propanoate linker provides a rich platform for chemical elaboration. By drawing logical inferences from its structural analogs, we can predict its properties and identify promising avenues for its application. For scientists in drug discovery and materials science, this compound represents a valuable and versatile building block with the potential to contribute to the development of novel therapeutics and functional materials. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

-

PubChem. Methyl 3-(4-aminophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate. National Center for Biotechnology Information. [Link]

-

Baskin, S. I., Petrikovics, I., Platoff, G. E., Rockwood, G. A., & Logue, B. A. (2006). Spectrophotometric Analysis of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid (ATCA). Toxicology Mechanisms and Methods, 16(6), 339–345. [Link]

-

Li, J., et al. (2018). An efficient method for the synthesis of 3-aryl-3-benzazepines via aryne[1][9] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. Organic Chemistry Frontiers, 5(10), 1589-1593. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Michalczyk, R., et al. (2010). Computational Analysis of Chlorophyll Structure and UV-Vis Spectra: A Student Research Project on the Spectroscopy of Natural Complexes. Journal of Chemical Education, 87(7), 723-726. [Link]

-

PubChem. Methyl 3-(4-chlorophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine. [Link]

-

ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate. [Link]

-

Wikipedia. 25-NB. [Link]

-

precisionFDA. METHYL 3-CYANOPROPANOATE. U.S. Food and Drug Administration. [Link]

-

Grin, M. A., et al. (2022). Cyanoarylporphyrazine dyes: multimodal compounds for personalised photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 235, 112548. [Link]

-

Wikipedia. Letrozole. [Link]

Sources

- 1. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(4-chlorophenyl)propanoate | C10H11ClO2 | CID 8027172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyanoarylporphyrazine dyes: multimodal compounds for personalised photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Letrozole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate | C27H26N6O3 | CID 11627749 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Methyl 3-(4-cyanophenyl)propanoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(4-cyanophenyl)propanoate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of this data to ensure structural verification and purity assessment, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 75567-85-0) possesses a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] The structural integrity of this molecule is paramount for its intended downstream applications. Spectroscopic analysis provides a definitive, non-destructive method for confirming its identity and purity. This guide will dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing both the "what" and the "why" behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly contingent on meticulous sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.[2]

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its convenient residual proton signal at 7.26 ppm for reference.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a sharp signal at 0.00 ppm, serving as a universal reference point for chemical shifts.[4]

-

Labeling: Clearly label the NMR tube with the sample identification.

Causality: The use of a deuterated solvent is critical to avoid large, interfering signals from the solvent's own protons in a ¹H NMR spectrum.[3] Filtering the sample is a non-negotiable step to prevent peak broadening caused by magnetic field inhomogeneities from solid impurities.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Expected ¹H NMR Data:

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 7.60 | Doublet | 2H | Aromatic (ortho to -CN) |

| b | 7.35 | Doublet | 2H | Aromatic (meta to -CN) |

| c | 3.68 | Singlet | 3H | -OCH₃ |

| d | 3.05 | Triplet | 2H | -CH₂-Ar |

| e | 2.70 | Triplet | 2H | -CH₂-C=O |

Interpretation:

-

Aromatic Region (a, b): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cyano group (a) are expected to be deshielded and appear further downfield compared to the protons meta to the cyano group (b).

-

Methyl Ester (c): The three protons of the methyl ester group are in an identical chemical environment and are adjacent to an oxygen atom, not a carbon with protons. Therefore, they will appear as a sharp singlet.

-

Propanoate Chain (d, e): The two methylene (-CH₂-) groups of the propanoate chain are adjacent to each other, leading to spin-spin coupling. The methylene group attached to the aromatic ring (d) will be deshielded by the ring current and appear as a triplet. The methylene group adjacent to the carbonyl (e) will also be a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 172.5 | C=O (Ester) |

| 143.0 | Quaternary Aromatic (C-CN) |

| 132.5 | Aromatic (CH, ortho to -CN) |

| 129.5 | Aromatic (CH, meta to -CN) |

| 118.8 | -C≡N |

| 110.5 | Quaternary Aromatic (C-CH₂) |

| 51.8 | -OCH₃ |

| 35.0 | -CH₂-C=O |

| 30.0 | -CH₂-Ar |

Interpretation:

-

Carbonyl and Nitrile Carbons: The ester carbonyl carbon is significantly deshielded and appears far downfield. The nitrile carbon also has a characteristic chemical shift in the 118-120 ppm range.

-

Aromatic Carbons: The para-substituted ring will show four distinct signals: two for the protonated carbons and two for the quaternary carbons. The carbon attached to the cyano group will be the most downfield of the aromatic carbons.

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) and the two methylene carbons of the propanoate chain will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Methodology:

-

Instrument Background: Ensure the ATR crystal is clean. Run a background spectrum of the empty ATR to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

Causality: The ATR technique relies on the principle of total internal reflection. An IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. This interaction provides the absorption spectrum. Good contact between the sample and the crystal is essential for a strong signal.[5]

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Expected IR Data:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| 2230-2210 | C≡N Stretch | Nitrile |

| 1750-1735 | C=O Stretch | Ester |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Ester |

Interpretation:

-

Nitrile Stretch: A sharp, strong absorption band in the 2230-2210 cm⁻¹ region is a definitive indicator of the cyano group.

-

Ester Carbonyl Stretch: A very strong and sharp peak between 1750-1735 cm⁻¹ is characteristic of the C=O bond in the ester functional group.[6]

-

C-H Stretches: Absorptions above 3000 cm⁻¹ correspond to the C-H bonds of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the propanoate chain.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions (the "fingerprint region") that is unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Sample Preparation (EI-MS)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation.

Methodology:

-

Sample Dissolution: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent, such as methanol or acetonitrile.

-

Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For EI, the sample must be volatile and thermally stable.[7]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

-

Analysis: The resulting ions are separated by their mass-to-charge ratio and detected.

Causality: The use of a volatile solvent and a method to introduce the sample into the gas phase is necessary for EI-MS. The high energy of the electron beam in EI is what leads to predictable and reproducible fragmentation patterns, which are crucial for structural analysis.[8]

Mass Spectrum: Analysis and Interpretation

The EI mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Expected MS Data:

| m/z (Predicted) | Ion Identity |

| 189 | [M]⁺ (Molecular Ion) |

| 158 | [M - OCH₃]⁺ |

| 130 | [M - COOCH₃]⁺ |

| 116 | [C₈H₆N]⁺ |

| 102 | [C₇H₄N]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 189 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.

-

Key Fragmentations:

-

Loss of the methoxy radical (-•OCH₃) from the ester group results in a fragment at m/z 158.

-

Loss of the entire methoxycarbonyl radical (-•COOCH₃) gives rise to a peak at m/z 130.

-

Fragmentation of the propanoate chain can lead to the formation of stable benzylic cations and other resonance-stabilized fragments characteristic of the cyanophenyl moiety.

-

Fragmentation Workflow:

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of the key nitrile and ester functional groups. Mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. This guide provides the foundational knowledge for researchers to confidently verify the structure and purity of this important chemical compound, ensuring the integrity of their subsequent research and development endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Doc Brown's Advanced Organic Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl propanoate. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

University of California, Davis. NMR Sample Preparation. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Wikipedia. Sample preparation in mass spectrometry. [Link]

-

Wiley Analytical Science. Sample Preparation in Mass Spectrometry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mse.washington.edu [mse.washington.edu]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Methyl 3-(4-cyanophenyl)propanoate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-cyanophenyl)propanoate is a niche organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyanophenyl group attached to a propanoate moiety, makes it a valuable intermediate for the synthesis of more complex molecules. The cyano group can serve as a precursor for various functional groups, such as amines and carboxylic acids, or can be utilized for its electron-withdrawing properties to modulate the electronic characteristics of a molecule. This guide provides a comprehensive overview of the chemical structure, IUPAC name, a proposed synthetic pathway, and predicted spectroscopic data for this compound.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is to define its structure and unambiguous nomenclature.

Chemical Structure:

The chemical structure of this compound consists of a benzene ring substituted at the para (4-) position with a cyano group (-C≡N) and a 3-(methoxycarbonyl)propyl group (-CH₂CH₂COOCH₃).

Figure 1: Chemical structure of this compound.

IUPAC Name:

The systematic IUPAC name for this compound is This compound .

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₁₁H₁₁NO₂ | Based on structure |

| Molecular Weight | 189.21 g/mol | Based on structure[1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) | General solubility of esters |

| Boiling Point | > 200 °C at atmospheric pressure | Inferred from related structures |

| Melting Point | Not readily available |

Synthesis Protocol

A robust and reliable synthesis of this compound can be achieved through a two-step process starting from commercially available materials. The key is the synthesis of the precursor, 3-(4-cyanophenyl)propanoic acid, followed by its esterification.

Step 1: Synthesis of 3-(4-cyanophenyl)propanoic acid

The precursor acid, 3-(4-cyanophenyl)propanoic acid (CAS No: 42287-94-5), is commercially available. For researchers opting to synthesize it, a common route involves the Knoevenagel condensation of 4-cyanobenzaldehyde with malonic acid, followed by decarboxylation.

Reaction Scheme:

Figure 2: Synthetic workflow for 3-(4-cyanophenyl)propanoic acid.

Step 2: Fischer Esterification of 3-(4-cyanophenyl)propanoic acid

The most direct method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction with methanol provides the desired methyl ester.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(4-cyanophenyl)propanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid such as concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality in Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a product of the reaction.

-

Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Aqueous Work-up: The sodium bicarbonate wash is essential to remove the acid catalyst, preventing potential hydrolysis of the ester product during storage.

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra for this compound, the following predictions are based on the analysis of its structure and comparison with data for its isomers and related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (δ 7.2-7.8 ppm). The protons ortho to the cyano group will be downfield due to the electron-withdrawing nature of the nitrile, while the protons ortho to the propyl chain will be slightly more upfield.

-

Propyl Chain Protons: The two methylene groups of the propyl chain will appear as two triplets. The methylene group adjacent to the aromatic ring (benzylic) is expected around δ 2.9-3.1 ppm, and the methylene group adjacent to the carbonyl group will be around δ 2.6-2.8 ppm.

-

Methyl Ester Protons: The methyl group of the ester will appear as a sharp singlet at approximately δ 3.6-3.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 170-175 ppm.

-

Nitrile Carbon: The carbon of the cyano group will appear around δ 118-120 ppm.

-

Aromatic Carbons: The aromatic carbons will have signals in the range of δ 120-150 ppm. The carbon attached to the cyano group will be significantly deshielded.

-

Propyl Chain Carbons: The methylene carbons of the propyl chain will appear in the aliphatic region, typically between δ 25-40 ppm.

-

Methyl Ester Carbon: The methyl carbon of the ester will have a signal around δ 51-53 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.

-

C=O Stretch: A strong absorption band for the ester carbonyl group will be present around 1730-1750 cm⁻¹.

-

C-O Stretch: An absorption band for the ester C-O bond will be observed in the range of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Applications in Research and Development

This compound is a versatile building block for the synthesis of various target molecules in drug discovery and materials science.

-

Pharmaceutical Intermediates: The cyano group can be readily converted to an amine or a carboxylic acid, providing access to a wide range of derivatives. For instance, reduction of the nitrile would yield the corresponding aminopropylphenyl compound, a scaffold present in some biologically active molecules.

-

Molecular Probes: The nitrile group has a distinct vibrational frequency that is sensitive to its local environment, making it a potential spectroscopic probe in biophysical studies.[2]

-

Liquid Crystals and Polymers: The rigid, polar cyanophenyl group can be incorporated into larger molecules to influence their self-assembly properties, making this compound a potential precursor for liquid crystals or specialized polymers.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while not as extensively documented as some of its isomers, represents a valuable chemical intermediate with significant potential in various scientific disciplines. This guide has provided a detailed overview of its chemical structure, a plausible and detailed synthetic protocol, and predicted spectroscopic data to aid researchers in its synthesis and characterization. The insights into the causality of the experimental design aim to empower scientists to adapt and optimize the synthesis for their specific research needs.

References

-

Zhang, M.-X., et al. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI. [Link]

-

Forgó, P., & Forró, E. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(18), 2973-2978. [Link]

- Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

Praveen, C., et al. (2007). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(18), 2973-2978. [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

-

ResearchGate. (2007). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

-

PubChem. (n.d.). Methyl 3-cyanopropanoate. Retrieved from [Link]

- Google Patents. (2006).

-

precisionFDA. (n.d.). METHYL 3-CYANOPROPANOATE. Retrieved from [Link]

- Google Patents. (2021). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.

-

Chemsrc. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of methyl 3-cyanobenzoate by a green process. [Link]

-

Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-phenylpropionate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 3-(4-cyanophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-cyanophenyl)propanoate, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. This document consolidates essential information regarding its molecular and physical properties, synthesis, spectroscopic characterization, and known applications. By integrating established chemical principles with practical insights, this guide serves as a critical resource for researchers engaged in the design and development of novel chemical entities.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring both a nitrile and a methyl ester functional group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | Sunway Pharm Ltd. |

| Molecular Weight | 189.21 g/mol | Sunway Pharm Ltd. |

| CAS Number | 75567-85-0 | Sunway Pharm Ltd. |

Structural Representation

The structural formula of this compound is presented below, illustrating the para-substituted cyanophenyl ring attached to a methyl propanoate chain at the 3-position.

Caption: 2D Structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis and purification of this compound are critical steps that dictate its utility in subsequent applications. Spectroscopic analysis provides the necessary confirmation of its identity and purity.

Synthetic Pathways

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Hypothetical Protocol:

-

Reaction Setup: To a solution of 3-(4-cyanophenyl)propanoic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period sufficient to drive the equilibrium towards the ester product. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to the para-substitution pattern. The methylene protons adjacent to the aromatic ring and the carbonyl group would appear as triplets in the aliphatic region (δ 2.5-3.5 ppm). The methyl ester protons would be a singlet at approximately δ 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the nitrile group (around 110-120 ppm), the aromatic carbons, the carbonyl carbon of the ester (around 170 ppm), the methylene carbons, and the methyl carbon of the ester.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2230-2210 cm⁻¹.

-

Carbonyl (C=O) stretch of the ester: A strong, sharp peak around 1735 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

C-O stretch of the ester: A peak in the 1300-1000 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (189.21).

-

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the cyanophenyl group would also lead to characteristic fragments.

Reactivity and Potential Applications in Drug Development

The dual functionality of this compound makes it a versatile building block in medicinal chemistry.

Chemical Reactivity

-

Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. It can also undergo reduction to a primary alcohol.

Logical Relationship of Functional Group Transformations:

Caption: Potential chemical transformations of the nitrile and ester groups.

Role in Medicinal Chemistry and Drug Discovery

While specific biological activity for this compound itself is not widely reported, its structural motifs are present in various biologically active molecules. The cyanophenyl group is a common feature in many enzyme inhibitors and receptor ligands. The propanoate side chain provides a flexible linker and a point for further chemical modification.

Potential applications as an intermediate include the synthesis of:

-

Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or be incorporated into a pharmacophore that interacts with the active site of an enzyme.

-

Receptor Antagonists/Agonists: The rigid aromatic ring and the flexible side chain can be elaborated to create molecules that bind to specific receptors.

-

Prodrugs: The ester functionality can be used to create prodrugs that improve the pharmacokinetic properties of a parent drug molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, serving as a resource to facilitate further research and innovation.

References

-

Sunway Pharm Ltd. This compound. [Link] (Accessed January 21, 2026).

An In-depth Technical Guide to the Physical and Solubility Properties of Methyl 3-(4-cyanophenyl)propanoate

Foreword: Navigating the Unknowns in Early-Stage Compound Characterization

Structural and Physicochemical Context

Methyl 3-(4-cyanophenyl)propanoate possesses a unique combination of functional groups that dictate its physicochemical behavior. The presence of a polar cyano group and a methyl ester group, contrasted with a nonpolar phenyl ring and a short alkyl chain, suggests a nuanced solubility profile. To establish a baseline for our investigation, a comparative analysis of structurally related compounds is invaluable.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 3-phenylpropionate | 164.20 | - | 91-92 @ 4 mmHg | |

| Methyl 3-(4-hydroxyphenyl)propionate | 180.20 | 39-41 | 108 @ 11 mmHg | |

| Methyl 3-cyanopropanoate | 113.11 | - | - | |

| 3-(4-Cyanophenyl)propionic acid | 175.18 | - | - |

Data compiled from various sources. Note the absence of comprehensive data for some related compounds, underscoring the need for empirical determination.

Based on these analogs, we can hypothesize that this compound is likely a solid at room temperature, given the melting point of its hydroxylated counterpart. The boiling point is expected to be elevated due to its higher molecular weight and polarity compared to methyl 3-phenylpropionate.

Experimental Determination of Physical Properties

The following protocols are designed to be executed in a standard organic chemistry laboratory setting. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small, crystalline sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (Micro-scale)

Rationale: For small sample quantities, a micro-boiling point determination is efficient and minimizes material loss. This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

Sample Preparation: A few drops of the liquid compound are placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is gently heated in a controlled manner (e.g., using a Thiele tube with heating oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Data Recording: The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Solubility Profile: A Systematic Approach

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies. The "like dissolves like" principle provides a foundational understanding, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1] The interplay of the polar cyano and ester groups with the non-polar phenyl ring in this compound makes a systematic experimental determination essential.

Theoretical Solubility Considerations

The nitrile group (-C≡N) is strongly polar, and the ester group (-COOCH₃) is also polar. The benzene ring, while generally nonpolar, can participate in pi-stacking interactions. The ethyl chain is nonpolar. This combination suggests that the molecule will exhibit moderate polarity and may be soluble in a range of organic solvents. Its solubility in water is expected to be low due to the significant hydrophobic character of the phenyl ring and alkyl chain.[2][3]

Experimental Workflow for Solubility Determination

This protocol employs a sequential testing strategy to classify the solubility of this compound.

Caption: Predicted Solubility of this compound

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial physicochemical characterization of this compound. By combining theoretical predictions based on structural analogs with robust, step-by-step experimental protocols, researchers can confidently generate the foundational data necessary for subsequent stages of research and development. The methodologies outlined herein are designed to be adaptable and can be applied to a wide range of novel chemical entities where public data is limited. The empirical determination of these properties is a critical first step in unlocking the full potential of this and other promising molecules in the scientific landscape.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 21, 2026, from [Link]

-

Methyl 3-phenylpropionate | C10H12O2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Methyl propionate | C2H5COOCH3. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Methyl 3-cyanopropanoate | C5H7NO2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

methyl propanoate. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

-

methyl propanoate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Methyl 3-(4-cyanophenyl)propanoate: A Technical Guide for Novel Research Applications

Abstract

This technical guide provides an in-depth exploration of Methyl 3-(4-cyanophenyl)propanoate, a promising yet under-investigated research chemical. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and extensive data on analogous structures, offers a comprehensive resource for researchers in drug discovery and materials science. We will delve into its chemical identity, propose robust synthetic routes, predict its spectral characteristics, and explore its potential as a novel scaffold in medicinal chemistry. This guide is designed to empower researchers to unlock the full potential of this intriguing molecule.

Introduction: The Scientific Imperative

The quest for novel chemical entities with unique biological activities or material properties is the engine of innovation in the chemical and pharmaceutical sciences. This compound emerges as a compelling candidate for investigation. Its structure, featuring a reactive methyl ester and a strategically positioned cyano group on a phenylpropanoate backbone, suggests a multitude of potential applications. The 4-cyanophenyl moiety is a well-established pharmacophore found in numerous FDA-approved drugs, where it often contributes to enhanced target binding and improved pharmacokinetic profiles.[1] This guide serves as a foundational document, providing the necessary technical insights to stimulate and support research into this promising molecule.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings. While extensive experimental data for this compound is not yet available, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value | Source/Justification |

| CAS Number | 75567-85-0 | Publicly available chemical databases. |

| Molecular Formula | C₁₁H₁₁NO₂ | Calculated from the chemical structure. |

| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on analogous solid esters. |

| Melting Point | Not available | Expected to be a low-melting solid. |

| Boiling Point | Not available | Expected to be high due to the polar cyano group and ester functionality. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | Based on the nonpolar aromatic ring and the polar ester and cyano groups. |

Synthesis of this compound: Proposed Methodologies

The synthesis of this compound can be approached through several well-established synthetic strategies. Below, we outline two plausible and robust methods, starting from commercially available precursors.

Method 1: Palladium-Catalyzed Heck Reaction followed by Esterification

This two-step sequence offers a versatile and high-yielding route.

Workflow Diagram:

Caption: Proposed synthetic routes to this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-(4-cyanophenyl)acrylate via Heck Reaction [2][3][4][5]

-

To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous triethylamine (2.0 eq) and methyl acrylate (1.5 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(4-cyanophenyl)acrylate.

Step 2: Catalytic Hydrogenation to this compound [6][7]

-

Dissolve Methyl 3-(4-cyanophenyl)acrylate (1.0 eq) in methanol in a high-pressure reaction vessel.

-

Add palladium on carbon (10% w/w, 0.05 eq).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Method 2: Fischer Esterification of 3-(4-Cyanophenyl)propanoic Acid

This classical method is a reliable alternative if the corresponding carboxylic acid is available.

Experimental Protocol: [7][8][9][10]

-

To a round-bottom flask, add 3-(4-cyanophenyl)propanoic acid (1.0 eq) and an excess of methanol (10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of methanol).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Predicted Spectroscopic Data

Accurate spectroscopic data is crucial for the characterization and quality control of any research chemical. Based on the analysis of structurally similar compounds, we predict the following key spectral features for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | Aromatic protons ortho to the cyano group |

| ~7.35 | d | 2H | Aromatic protons meta to the cyano group |

| 3.65 | s | 3H | Methyl ester protons (-OCH₃) |

| 2.95 | t | 2H | Methylene protons adjacent to the aromatic ring (-CH₂-Ar) |

| 2.65 | t | 2H | Methylene protons adjacent to the ester carbonyl (-CH₂-CO) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | Ester carbonyl carbon (C=O) |

| ~145.0 | Aromatic quaternary carbon attached to the propanoate chain |

| ~132.5 | Aromatic C-H carbons ortho to the cyano group |

| ~129.5 | Aromatic C-H carbons meta to the cyano group |

| ~119.0 | Cyano carbon (C≡N) |

| ~110.0 | Aromatic quaternary carbon attached to the cyano group |

| ~51.5 | Methyl ester carbon (-OCH₃) |

| ~35.0 | Methylene carbon adjacent to the aromatic ring (-CH₂-Ar) |

| ~30.0 | Methylene carbon adjacent to the ester carbonyl (-CH₂-CO) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~2230 | C≡N stretch (strong, sharp) |

| ~1735 | C=O stretch of the ester (strong, sharp) |

| ~1610, 1500 | C=C aromatic ring stretches |

| ~1250-1100 | C-O stretch of the ester |

Mass Spectrometry (MS)

| m/z | Fragment |

| 189 | [M]⁺ (Molecular ion) |

| 158 | [M - OCH₃]⁺ |

| 130 | [M - COOCH₃]⁺ |

| 102 | [C₇H₄N]⁺ (cyanophenyl fragment) |

Potential Applications in Research

The unique structural features of this compound suggest its potential as a valuable tool in several areas of research, particularly in drug discovery and medicinal chemistry.

Scaffold for Novel Therapeutics

The 4-cyanophenyl group is a key feature in a variety of approved drugs, acting as a hydrogen bond acceptor and contributing to potent and selective binding to biological targets.[1] Examples include inhibitors of enzymes such as aromatase and steroid sulfatase.[11] this compound can serve as a foundational scaffold for the synthesis of libraries of novel compounds to be screened against a range of biological targets.

Potential Therapeutic Areas:

-

Oncology: The cyanophenyl moiety is present in several anti-cancer agents.[3]

-

Inflammation: Analogous compounds have shown anti-inflammatory properties.

-

Neuroscience: The structural motifs are present in compounds targeting CNS receptors.

Logical Relationship Diagram:

Caption: Tiered in vitro screening cascade for novel compounds.

Detailed Protocols:

6.1. General Cytotoxicity Assay (MTT Assay)